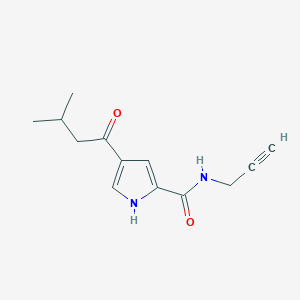
4-(3-methylbutanoyl)-N-(2-propynyl)-1H-pyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrole ring is aromatic, meaning it has a cyclic, planar structure with delocalized π electrons. The other groups attached to the ring would likely influence the compound’s overall shape and properties .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on factors like its molecular structure, polarity, and the functional groups it contains. For example, the presence of a carbonyl group and a nitrogen in the pyrrole ring might suggest that this compound could participate in hydrogen bonding, which could influence its solubility and boiling point .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Modified Synthesis Methods : Research indicates efficient methods for the synthesis of pyrrole derivatives, highlighting advancements in microwave irradiation techniques for quick and high-yield production (Khan et al., 2005).
Novel Preparation Methods : Studies have developed methods for preparing pyrrolo[1,2-a]pyrimidinediones, showcasing the versatility of pyrrole derivatives in chemical synthesis (Stájer et al., 2006).
Chiral Conducting Polymers : Research on chiral conducting polymers based on polypyrrole demonstrates the potential of pyrrole derivatives in material science, particularly in electrical and spectroscopic applications (Chen et al., 1997).
Biological and Medicinal Applications
DNA Binding Properties : Pyrrole−imidazole polyamides, including pyrrole-2-carboxamide derivatives, have been studied for their ability to recognize specific DNA sequences, showing potential in genetic research and therapy (Swalley et al., 1996).
Histone Deacetylase Inhibition : Certain pyrrole derivatives demonstrate activity as HDAC inhibitors, indicating potential in cancer treatment and epigenetic research (Mai et al., 2006).
Antibacterial Agents : Some pyrrole-2-carboxamide derivatives have been identified as potent antibacterial agents, suggesting their use in developing new antibiotics (Mane et al., 2017).
Androgen Receptor Antagonists : Research on 4-(anilino)pyrrole-2-carboxamides shows their efficacy as non-steroidal androgen receptor antagonists, useful in prostate cancer therapies (Wakabayashi et al., 2008).
Mécanisme D'action
Propriétés
IUPAC Name |
4-(3-methylbutanoyl)-N-prop-2-ynyl-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-4-5-14-13(17)11-7-10(8-15-11)12(16)6-9(2)3/h1,7-9,15H,5-6H2,2-3H3,(H,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABBOUHVNWJRAOV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C1=CNC(=C1)C(=O)NCC#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
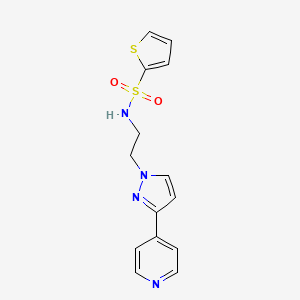
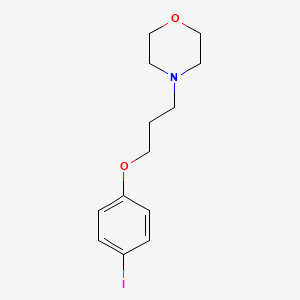

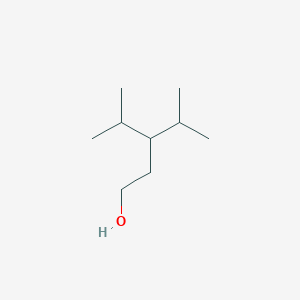
![2-(3-benzyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2415248.png)

![7-Fluoro-4-(methylsulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2415251.png)
![4-(Phenylsulfanyl)-6-[(phenylsulfonyl)methyl]-2-(3-pyridinyl)pyrimidine](/img/structure/B2415252.png)
![2-oxo-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[d]oxazole-6-carboxamide](/img/structure/B2415253.png)

![4-(4-Ethylsulfanyl-3,6-dihydro-2H-[1,3,5]triazin-1-yl)butyric acid hydrobromide](/img/structure/B2415258.png)
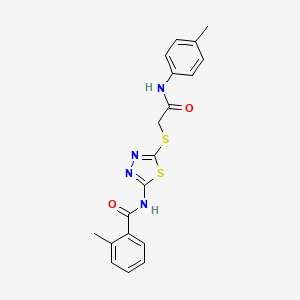
![2-(3-(4-methoxyphenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2415260.png)

